4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-cyclopropylmethoxy-N-methylbenzamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound selectively binds to androgen receptors, modulating their activity.
Pathways Involved: It influences pathways related to muscle growth and bone density by mimicking the effects of natural androgens.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: Similar structure but with a fluorine atom instead of a cyclopropylmethoxy group.
4-Amino-N-methylbenzamide: Lacks the cyclopropylmethoxy group, making it less selective in its reactivity.
Uniqueness
Properties
IUPAC Name |
4-amino-2-(cyclopropylmethoxy)-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-12(15)10-5-4-9(13)6-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOKSZIUOVRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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